Product packaging for AZD5718(Cat. No.:CAS No. 2041076-43-9)

AZD5718

Cat. No.: B1192256
CAS No.: 2041076-43-9
M. Wt: 530.629
InChI Key: STCBLTCFJMDESY-QQMHWKEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1.1 Mechanism of Action
AZD5718 is a potent, selective, and reversible inhibitor of 5-lipoxygenase-activating protein (FLAP), a critical mediator in the biosynthesis of proinflammatory and vasoactive leukotrienes (LTs). By binding to FLAP, this compound blocks the conversion of arachidonic acid to leukotriene A4 (LTA4), thereby suppressing downstream production of leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4) . These leukotrienes are implicated in chronic inflammatory diseases such as coronary artery disease (CAD) and chronic kidney disease (CKD) due to their roles in vascular dysfunction and tissue fibrosis .

1.2 Pharmacokinetics this compound exhibits rapid absorption (median Tmax = 1–2 hours) and biphasic elimination, with a terminal half-life of 10–12 hours, supporting once-daily dosing . Steady-state concentrations are achieved within 3 days of repeated dosing. Its bioavailability is unaffected by food intake, though tablet formulations show slower absorption compared to oral suspensions . Renal clearance is minimal (~1% of total clearance), suggesting non-renal excretion pathways .

1.3 Clinical Development
this compound is under evaluation in two key Phase 2 trials:

  • FLAIR (NCT04492722): A Phase 2b study in proteinuric CKD patients assessing dose-dependent reductions in urinary albumin-to-creatinine ratio (UACR) over 12 weeks, followed by an 8-week extension with dapagliflozin .
  • Phase 2a in CAD (NCT03317002): Investigating efficacy in reducing cardiovascular events via sustained LTB4 inhibition (>90% over 24 hours) .

Mild AEs (e.g., headache) were transient and comparable to placebo .

Properties

CAS No.

2041076-43-9

Molecular Formula

C29H34N6O4

Molecular Weight

530.629

IUPAC Name

(1R,2R)-2-{4-[3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1Hpyrazol-5-yl]benzoyl}-N-(4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazin-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C29H34N6O4/c1-18-16-24(35(33-18)25-8-4-5-15-39-25)19-9-11-20(12-10-19)27(36)21-6-2-3-7-22(21)28(37)32-23-17-31-34-14-13-30-29(38)26(23)34/h9-12,16-17,21-22,25H,2-8,13-15H2,1H3,(H,30,38)(H,32,37)/t21-,22-,25?/m1/s1

InChI Key

STCBLTCFJMDESY-QQMHWKEJSA-N

SMILES

O=C([C@H]1[C@H](C(C2=CC=C(C3=CC(C)=NN3C4CCCCO4)C=C2)=O)CCCC1)NC5=C(N(N=C5)CCN6)C6=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD5718;  AZD-5718;  AZD 5718; 

Origin of Product

United States

Scientific Research Applications

Coronary Artery Disease

AZD5718 has been evaluated for its potential to reduce residual cardiovascular risks post-myocardial infarction. In a Phase 2a study (FLAVOUR), this compound demonstrated significant reductions in urinary leukotriene E4 levels, indicating effective inhibition of leukotriene biosynthesis. The study involved patients who had experienced a myocardial infarction and highlighted the drug's safety and tolerability profile, with no significant adverse events reported .

  • Study Details:
    • Population: Patients 7-28 days post-myocardial infarction.
    • Endpoints: Reduction in urinary leukotriene E4 and coronary flow velocity reserve.
    • Results: Over 80% reduction in urinary leukotriene E4 levels at both 4 and 12 weeks in treated groups compared to placebo .

Chronic Kidney Disease

This compound is currently being investigated in the FLAIR study (FLAP Inhibition in Renal disease), focusing on patients with proteinuric chronic kidney disease (CKD). This ongoing Phase 2b trial aims to assess the efficacy of this compound in reducing albuminuria, a key marker for kidney damage.

  • Study Design:
    • Participants: Patients with proteinuric CKD, with or without type 2 diabetes.
    • Treatment: Daily doses of this compound alongside standard care (dapagliflozin).
    • Primary Endpoint: Change in urinary albumin-to-creatinine ratio (UACR) after treatment .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetics, characterized by rapid absorption and a biphasic decline in plasma concentrations. The mean terminal half-life ranges from 10 to 12 hours, allowing for once-daily dosing. Studies have shown that this compound is well tolerated across various populations, including healthy volunteers and patients with recent myocardial infarctions .

Summary of Clinical Studies

Study NamePhasePopulationPrimary EndpointKey Findings
FLAVOUR2aPost-MI patientsUrinary leukotriene E4 levels>80% reduction vs. placebo
FLAIR2bCKD patientsUACR changeOngoing; aims to show dose-response effects

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Overview of FLAP Inhibitors
Earlier FLAP inhibitors, such as AM103 and VIA2291 , faced challenges due to suboptimal potency, toxicity, or lack of clinical efficacy . For example:

  • AM103 showed poor bioavailability and was discontinued due to insufficient target engagement .

2.2 Efficacy and Pharmacodynamics
AZD5718 outperforms predecessors in potency and sustained leukotriene suppression:

Compound FLAP IC50 (nM) LTB4 IC50 (nM) LTE4 Suppression (Urine) Duration of Action
This compound 2.0 39 (in vitro) >80% at 0.8 nM 24 hours
VIA2291 ~100 >100 ~50% 12–18 hours
AM103 Not reported >500 Insufficient <12 hours

This compound’s low IC50 values enable near-complete LTB4/LTE4 suppression at low nM plasma concentrations, a critical advantage for chronic inflammatory conditions .

Pharmacokinetic Advantages

Parameter This compound VIA2291 AM103
Half-life 10–12 hours 6–8 hours <6 hours
Dosing Frequency Once daily Twice daily Twice daily
Food Effect None Significant Not reported
Renal Clearance ~1% High Moderate

This compound’s prolonged half-life and lack of food interactions simplify dosing regimens compared to earlier inhibitors .

Q & A

Q. What is the mechanism of action of AZD5718 in modulating leukotriene pathways, and how does this relate to its therapeutic potential in chronic kidney disease (CKD) and coronary artery disease (CAD)?

this compound is a selective, reversible inhibitor of 5-lipoxygenase-activating protein (FLAP), which suppresses leukotriene biosynthesis by blocking the interaction between FLAP and 5-lipoxygenase (5-LO). This inhibition reduces the production of pro-inflammatory leukotrienes (e.g., LTB4, LTC4, LTD4) implicated in vascular inflammation and renal dysfunction. In CKD, leukotrienes drive tubulointerstitial inflammation and fibrosis, while in CAD, they exacerbate coronary microvascular dysfunction. Methodologically, researchers can validate FLAP inhibition using ex vivo human whole blood assays measuring leukotriene B4 (LTB4) suppression and urinary leukotriene E4 (LTE4) reduction as pharmacodynamic biomarkers .

Q. How are pharmacokinetic (PK) parameters of this compound characterized in preclinical and clinical studies, and what factors influence its absorption and exposure?

this compound exhibits rapid absorption (median Tmax = 1–2 hours post-dose) and biphasic elimination. Supra-proportional increases in AUC and Cmax were observed in dose-escalation studies (60–600 mg), likely due to saturation of metabolic pathways or solubility-limited absorption. Food intake delays Tmax and reduces AUC/Cmax by ~30%, necessitating standardized fasting protocols in PK studies. Researchers should use non-compartmental analysis (e.g., Phoenix WinNonlin) to model plasma concentration-time curves and assess dose linearity .

Q. What experimental models are appropriate for evaluating the efficacy of this compound in renal and cardiovascular pathologies?

Preclinical models include:

  • Renal : Murine models of diabetic nephropathy or unilateral ureteral obstruction to assess tubulointerstitial inflammation and proteinuria.
  • Cardiovascular : Ischemia-reperfusion injury models or hyperlipidemic mice to evaluate endothelial dysfunction and plaque stability. Clinically, phase 2 trials (e.g., NCT04492722) stratify CKD patients by proteinuria levels and diabetes status, while CAD trials focus on post-myocardial infarction inflammation biomarkers like high-sensitivity CRP .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound exposure data between Japanese and non-Japanese populations?

While this compound PK profiles in Japanese subjects align with non-Japanese cohorts (similar Tmax, T1/2), supra-proportional exposure at higher doses in Japanese subjects suggests population-specific metabolic differences. To address this, researchers should conduct population PK modeling with covariates (e.g., CYP enzyme polymorphisms, body weight) and validate findings using physiologically based pharmacokinetic (PBPK) simulations. Cross-trial comparisons (e.g., NCT02632526 vs. Japanese phase 1 studies) are critical .

Q. What methodologies are employed to analyze the amorphous structure and hydration dynamics of this compound in solid-state formulations?

Solid-state NMR combined with molecular dynamics (MD) simulations and machine-learned chemical shift predictions can resolve hydrogen bonding patterns in amorphous this compound. For example, deshielding of N6-H protons in NMR spectra indicates water-mediated hydrogen bonding, which stabilizes the amorphous phase and prevents physical aging. Researchers should compare experimental shifts (e.g., ¹H/¹³C NMR) with simulated hydration models to optimize formulation stability .

Q. How should clinical trials address the variability in urinary LTE4 suppression as a biomarker for this compound efficacy?

Urinary LTE4, a stable leukotriene metabolite, is normalized to creatinine levels (pM LTE4/mM creatinine) to account for renal function variability. In phase 2 trials, baseline-adjusted LTE4 reduction ≥80% over 24 hours is a key efficacy endpoint. Researchers must standardize urine collection intervals (e.g., 0–6 hours post-dose) and use LC-MS/MS for quantification to minimize inter-subject variability .

Q. What strategies mitigate the risk of tautomerism and diastereoisomer formation in this compound during synthesis and formulation?

this compound exhibits tautomeric equilibria (e.g., keto-enol forms), which influence chromatographic separation and bioavailability. Reverse-phase HPLC with MS detection can isolate tautomers, while DEA boronate ester intermediates improve synthetic purity. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to favor the thermodynamically stable tautomer and validate stability under accelerated storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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